Platinum is a transition metal found in the Earth's crust, primarily extracted from ores such as sperrylite and cooperite. The platinum (II) ion can be sourced from various platinum salts, including platinum(II) chloride and other organometallic complexes. These compounds are often synthesized in laboratory settings for research and industrial applications.
Platinum (II) ion is classified under the category of transition metals, specifically within the d-block of the periodic table. It is known for its catalytic properties, particularly in reactions involving hydrogenation and oxidation processes.
The synthesis of platinum (II) complexes can be achieved through various methods, including:
For example, one study describes synthesizing platinum(II) saccharinate complexes by reacting with sodium saccharinate. This method yielded high-purity products characterized by spectroscopic techniques such as NMR and IR . The thermal stability of these complexes was assessed using thermogravimetric analysis, indicating they remain stable up to 220 °C .
The molecular structure of platinum (II) ion complexes typically features a square planar geometry, where the platinum atom is at the center coordinated by four ligands. This arrangement minimizes electron repulsion among the d-orbitals.
X-ray crystallography has been employed to elucidate the structures of various platinum (II) complexes, confirming their coordination geometries and ligand arrangements. For instance, studies have shown that ligands such as 1,5-cyclooctadiene and saccharinate coordinate through π-donation and nitrogen coordination respectively .
Platinum (II) complexes participate in numerous chemical reactions, including:
For example, the reaction of tetracycline with platinum(II) ions results in a complex that exhibits altered spectroscopic properties indicative of ligand coordination . The binding modes were studied using infrared spectroscopy and NMR techniques to determine how these interactions affect biological activity.
The mechanism by which platinum (II) ions exert their effects, particularly in medicinal chemistry, involves binding to DNA. This interaction leads to cross-linking of DNA strands, disrupting replication and transcription processes.
Research indicates that upon entering cells, platinum(II) complexes can undergo hydrolysis to form more reactive species that bind covalently to nucleophilic sites on DNA bases . This process is critical for the anticancer activity observed in many platinum-based drugs.
Relevant data from studies indicate that the thermal stability of these complexes can vary significantly based on ligand type and coordination environment .
Platinum (II) ions have diverse scientific uses:
Research continues to explore new applications for platinum (II) complexes in medicine and materials science, emphasizing their versatility as both therapeutic agents and catalysts .
The identification of platinum dates to 1735 when Spanish astronomer Antonio de Ulloa encountered the metal in Colombian gold ores during a French geodetic expedition. Initially dismissed as "unripe gold" due to its refractory nature (Spanish: platina del Pinto), platinum's chemical significance remained unrecognized for decades. The pivotal breakthrough came in 1822 with William Hyde Wollaston's development of the tetrachloroplatinate synthesis pathway (K₂[PtCl₄]), which enabled systematic exploration of Pt(II) chemistry. This foundational work revealed platinum's exceptional affinity for nitrogen-donor ligands and its tendency toward square planar coordination – a geometric preference that distinguished it from other known metal ions [8].
The period 1840–1920 witnessed meticulous characterization of Pt(II) ammine complexes, culminating in Alfred Werner's coordination theory (1893), which used Pt(II) and Pt(IV) complexes to establish modern transition metal chemistry principles. The serendipitous discovery of cis-diamminedichloroplatinum(II) (cisplatin) by Barnett Rosenberg in 1965 marked the next revolutionary chapter. Rosenberg observed that electrolysis products from platinum electrodes inhibited E. coli cell division, leading to isolation of the bioactive square planar Pt(II) complex. This discovery validated the biological significance of Pt(II) coordination geometry, as the trans isomer proved therapeutically inactive, highlighting the critical relationship between spatial arrangement and bioactivity in metal complexes [1] [3].
Table 1: Historical Milestones in Pt(II) Chemistry Development
Year | Scientist/Event | Contribution | Significance |
---|---|---|---|
1735 | Antonio de Ulloa | First documented platinum discovery | Identification as distinct metallic element |
1822 | William Hyde Wollaston | Synthesis of K₂[PtCl₄] | Enabled systematic Pt(II) complex preparation |
1844 | Giuseppe Peyrone | Synthesis of cis-[PtCl₂(NH₃)₂] (cisplatin) | Later recognized as first anticancer Pt(II) compound |
1893 | Alfred Werner | Coordination theory development | Explained geometry and bonding in Pt(II) complexes |
1965 | Barnett Rosenberg | Discovery of cisplatin's biological activity | Established Pt(II) as anticancer pharmacophore |
1978 | FDA Approval | Cisplatin clinical use | First platinum-based anticancer drug |
The electronic configuration of elemental platinum ([Xe] 4f¹⁴ 5d⁹ 6s¹) undergoes significant reorganization upon ionization to Pt²⁺, resulting in the experimentally determined configuration [Xe] 4f¹⁴ 5d⁸. This arises from sequential loss of 6s and 5d electrons during ionization. The d⁸ configuration fundamentally dictates Pt(II)'s chemical behavior, imposing strict geometric preferences. According to crystal field theory, d⁸ metals in octahedral fields would experience severe electron-electron repulsion, favoring instead the observed square planar coordination where the dz² orbital energy decreases significantly through ligand field stabilization. This geometry minimizes electron pair repulsion and allows optimal orbital overlap with ligand donor atoms [2] [4].
Pt(II) exhibits characteristic kinetic inertness despite its +2 charge, distinguishing it from more labile d⁸ ions like Pd(II). This property stems from the combination of high charge density and significant ligand field stabilization energy (LFSE). Comparative hydrolysis rates demonstrate this dramatically: while [Pd(H₂O)₄]²⁺ undergoes water exchange at ~10⁵ s⁻¹, the Pt(II) analogue exchanges at merely ~10⁻³ s⁻¹ – an eight-order magnitude difference highlighting Pt(II)'s unique inertness. This kinetic stability enables isolation of metastable complexes that retain their structural integrity under physiological conditions, a critical property for biomedical applications. Common oxidation states adjacent to +2 include Pt(0) in organometallic compounds and Pt(IV) in octahedral complexes like the anticancer drug oxaliplatin. Nevertheless, Pt(II) maintains dominance in catalytic and biological contexts due to its accessible redox chemistry and ligand exchange kinetics [3] [5] [8].
Table 2: Comparative Properties of d⁸ Square Planar Ions
Property | Pt²⁺ | Pd²⁺ | Ni²⁺ |
---|---|---|---|
Ionic Radius (Å) | 0.94 | 1.00 | 0.83 |
Electronic Configuration | [Xe] 4f¹⁴ 5d⁸ | [Kr] 4d⁸ | [Ar] 3d⁸ |
Ligand Exchange Rate (s⁻¹) | 10⁻³–10⁻⁵ | 10³–10⁵ | 10⁴–10⁶ |
Typical Coordination Geometry | Square planar | Square planar | Square planar/Octahedral |
LFSE (Δₛₚ, kJ/mol) | ~460 | ~310 | ~150 |
The square planar coordination sphere of Pt(II) provides a geometrically defined platform for constructing complexes with tailored ligand architectures. This geometry arises directly from Jahn-Teller distortion eliminating degeneracy in the dₓy orbital, creating an energetically stable configuration. Pt(II) exhibits exceptional ligand discrimination capabilities, with binding affinities following the spectrochemical series order: CN⁻ > NO₂⁻ > NH₃ > SCN⁻ > H₂O. The kinetic inertness of Pt(II)-N/O bonds (half-lives up to hours) versus Pt(II)-S bonds (half-lives up to milliseconds) enables selective targeting of biological nucleophiles. This kinetic differentiation underpins the mechanism of anticancer drugs like cisplatin, which preferentially binds to N7 of guanine residues in DNA rather than cellular thiols under equilibrium conditions [1] [7].
In bioinorganic contexts, Pt(II) complexes demonstrate remarkable structural diversity and biomolecular recognition capabilities:
Table 3: Structurally Significant Pt(II) Complexes and Applications
Complex | Coordination Sphere | Key Properties/Applications |
---|---|---|
cis-[PtCl₂(NH₃)₂] (Cisplatin) | Cl-Pt-Cl angle 92° N-Pt-N angle 88° | DNA crosslinking agent First-generation anticancer drug |
[Pt(mal)(5,6-epoxy-phen)] (Pt1) | Malonate-bidentate Phenanthroline-bidentate | Selective cytotoxicity against HCT116 cells |
[Pt(Me₂-mal)(5,6-epoxy-phen)] (Pt3) | 2,2-dimethylmalonate Phenanthroline | In vivo breast cancer suppression Inhibits cell migration |
[PtCl₂(ciprofloxacin)] | Piperazine N,N'-chelation Chloride ligands | Unusual antibiotic metalation Enhanced bacterial uptake |
trans-[PtCl₂(3,5-dimethyl-4-nitroisoxazole)₂] | Trans-chloride ligands Nitroisoxazole N-donors | Hypoxia-selective cytotoxicity Superior to cisplatin in normoxia |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7